molecular formula C18H15F7N4O2 B11503264 7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11503264
M. Wt: 452.3 g/mol
InChI Key: KSZZUBUPEUCUOC-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]diazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrimido[4,5-d][1,3]diazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the 2-methylpropyl group: This can be introduced via alkylation reactions.

    Incorporation of the bis(trifluoromethyl) groups: This step may involve the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and advanced purification techniques is also common in industrial settings to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylpropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the diazine ring, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(4-FLUOROPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several notable applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and trifluoromethyl groups enhances its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-CHLOROPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE
  • 7-(4-BROMOPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE

Properties

Molecular Formula

C18H15F7N4O2

Molecular Weight

452.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H15F7N4O2/c1-8(2)7-29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)9-3-5-10(19)6-4-9/h3-6,8H,7H2,1-2H3,(H,26,28)(H,27,30,31)

InChI Key

KSZZUBUPEUCUOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)C(N=C(N2)C3=CC=C(C=C3)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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